molecular formula C11H16O5 B8600135 Dimethyl (R)-2-(3-oxocyclohexyl)malonate

Dimethyl (R)-2-(3-oxocyclohexyl)malonate

Cat. No.: B8600135
M. Wt: 228.24 g/mol
InChI Key: XRRVFMYYAGGSJO-SSDOTTSWSA-N
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Description

Dimethyl (R)-2-(3-oxocyclohexyl)malonate is a chiral malonate ester featuring a 3-oxocyclohexyl substituent at the C2 position of the malonate backbone. This compound is widely utilized in organic synthesis, particularly as a precursor for complex natural products and pharmaceuticals. Its stereochemical configuration (R) at the malonate center enables enantioselective transformations, making it valuable in asymmetric catalysis and total synthesis .

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

dimethyl 2-[(1R)-3-oxocyclohexyl]propanedioate

InChI

InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

XRRVFMYYAGGSJO-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)C([C@@H]1CCCC(=O)C1)C(=O)OC

Canonical SMILES

COC(=O)C(C1CCCC(=O)C1)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Dimethyl (R)-2-(3-oxocyclohexyl)malonate has the molecular formula C11H16O5C_{11}H_{16}O_5 and a molecular weight of 228.25 g/mol. Its structure features a cyclohexyl group, which contributes to its unique chemical reactivity and potential applications in synthesizing other compounds .

Medicinal Chemistry

Anticancer Research
Recent studies have highlighted the role of this compound in cancer research, particularly as a modulator of the Nrf2 pathway, which is crucial in cancer cell proliferation. In vitro studies indicated that compounds targeting Nrf2 can significantly reduce the viability of colorectal carcinoma cell lines. For instance, targeted knockdown of Nrf2 using specific small interfering RNA resulted in a marked decrease in cell proliferation rates, suggesting that derivatives of this compound could serve as effective agents in cancer therapy .

Synthesis of Therapeutic Agents
The compound can act as a versatile building block for synthesizing various therapeutic agents. Its structural features allow for modifications that can enhance biological activity or target specificity, making it valuable in drug design and development.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as Michael additions and cyclization processes, makes it suitable for creating complex organic molecules. For example, it has been used to synthesize fluorinated derivatives that possess estrogen receptor modulating properties .

Case Studies

Study Focus Findings
Study on Nrf2 ModulatorsInvestigated the role of Nrf2 in colorectal cancerDemonstrated that targeted inhibition of Nrf2 reduces cell viability significantly .
Synthesis of Fluorinated CompoundsExplored the use of this compound in synthesizing cyclofenil derivativesShowed successful synthesis of compounds with potential estrogen receptor activity .
Organic Reaction MechanismsReviewed advancements in organic synthesis involving malonatesHighlighted the versatility of malonates like this compound in various synthetic pathways .

Chemical Reactions Analysis

Nucleophilic Additions

The ketone group at the 3-position of the cyclohexyl ring undergoes nucleophilic additions. For example:

  • Grignard Reagent Addition : Reacts with organomagnesium reagents to form tertiary alcohols.

  • Hydride Reductions : Catalytic reductions using diisopropoxyaluminium trifluoroacetate (24) in isopropanol yield secondary alcohols via Meerwein-Ponndorf-Verley (MPV) reduction .

Conditions :

Reaction TypeReagents/CatalystsSolventYield
Hydride ReductionAl(OiPr)₂(CF₃CO₂) (24)CH₂Cl₂20–97%

Michael Addition Reactions

The malonate moiety acts as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.

Example :

  • Reaction with methyl vinyl ketone under basic conditions (K₂CO₃/CH₂Cl₂) forms adducts like dimethyl 2-(3-oxobutyl)malonate .

  • Retrosynthetic analysis identifies the compound as a precursor to 3-propylcyclohexanone via bond cleavage between β- and γ-carbons .

Mechanism :

  • Deprotonation of malonate to form enolate.

  • Enolate attack on α,β-unsaturated carbonyl.

  • Protonation to yield Michael adduct .

Aldol Condensation

The enolate intermediate participates in aldol reactions, forming β-hydroxy ketones or α,β-unsaturated carbonyl compounds under acid/base catalysis .

Key Data :

  • Base-Catalyzed : NaOH/MeOH promotes enolate formation and cross-aldol addition.

  • Nano-Organocatalysts : NCDs-3 in water enhances yields (e.g., 75% for aldol products) .

Robinson Annulation

Combines Michael addition and intramolecular aldol condensation to construct bicyclic systems.

Application :

  • Synthesizes carbocyclic frameworks like 3-propylcyclohexanone .

  • Regioselectivity governed by electronic alignment of enolate and dienophile .

Cyclization Reactions

Carbazole Synthesis :

  • Michael adducts undergo cyclization with NH₂OH·HCl to form oximes, followed by acid-mediated ring closure to yield pyrrolidines or carbazoles .
    Example :

  • Dimethyl 2-(3-oxocyclohexyl)malonate → 2-(2,2-dimethoxyethyl)-1,5-methanoazocino[4,3-b]indole via sequential amidation and cyclization .

Conditions :

StepReagentsTemperatureYield
Oxime FormationNH₂OH·HCl, Et₃NReflux60–85%
CyclizationHCl/MeOH50°C70–90%

Diels-Alder Reactivity

While primarily a product of Diels-Alder reactions, its electron-deficient cyclohexenone moiety can act as a dienophile in inverse-electron-demand Diels-Alder reactions .

Theoretical Insight :

  • Frontier Molecular Orbital (FMO) analysis predicts regioselectivity via HOMO(diene)-LUMO(dienophile) interactions .

Stereochemical Outcomes

The chiral (R)-configuration at C2 influences diastereoselectivity in cyclization and reduction steps. For example:

  • Hydrogenation of pyrrolines over Pd/C retains stereochemistry, producing enantiopure pyrrolidines .

Characterization Data :

  • ¹H NMR (CDCl₃): δ 3.73 (s, OCH₃), 2.52–2.23 (m, cyclohexyl CH₂) .

  • HRMS : [M+H]⁺ 243.1234 (C₁₂H₁₉O₅) .

Comparison with Similar Compounds

Structural Analogs: Ester Group Variations

Diethyl 2-(3-Oxocyclohexyl)malonate

  • Structure : Ethyl ester groups replace methyl esters.
  • Properties : Higher molecular weight (256.30 g/mol vs. 200.23 g/mol for dimethyl) and altered solubility (more lipophilic).
  • Reactivity : Lower enantiomeric excess (31% ee) in microbial reductions compared to dimethyl derivatives, suggesting ester bulkiness affects enzyme-substrate interactions .

Cyclohexyl Methyl Malonate

  • Structure : Cyclohexyl and methyl esters (C10H16O4).
  • Applications : Less steric hindrance than dimethyl (R)-2-(3-oxocyclohexyl)malonate, favoring nucleophilic substitutions. Used in polymer chemistry and as a plasticizer .

Substituent Variations on the Malonate Core

Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate

  • Structure : Incorporates a fused isobenzofuran ring.
  • Synthesis : Requires strong bases (e.g., KOH) for aldol-lactonization reactions, unlike the milder conditions (e.g., L-selectride) used for this compound .
  • Applications : Key intermediate in phthalide synthesis, contrasting with the cyclohexyl-based intermediates from this compound .

Dimethyl 2-(2-Bromocyclohex-2-enyl)malonate

  • Structure : Brominated cyclohexene substituent.
  • Reactivity : Bromine enhances electrophilicity, enabling Suzuki couplings and cross-coupling reactions. The 3-oxo group in this compound instead directs reductions and cyclizations .

Preparation Methods

Catalytic Enantioselective Michael Addition

In a modified procedure derived from abnormal Michael reactions, dimethyl malonate reacts with 2-cyclohexenone under phase-transfer conditions. A chiral quaternary ammonium catalyst (e.g., Cinchona alkaloid derivatives) enables enantiomeric excess (ee) up to 88%. Key parameters include:

  • Solvent : Toluene or dichloromethane

  • Base : Potassium carbonate

  • Temperature : 0–25°C

  • Reaction Time : 24–48 hours

The product is isolated via aqueous workup and column chromatography, yielding 65–72%. Enantioselectivity is confirmed by chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10).

Stoichiometric Chiral Auxiliary Approach

An alternative employs (R)-phenylglycinol as a chiral auxiliary. The malonate is condensed with 3-oxocyclohexanecarbaldehyde, followed by cyclization and auxiliary removal. This method achieves >95% ee but requires additional steps, reducing overall yield to 45–50%.

Alkylation of Malonate Esters

Alkylation of dimethyl malonate with 3-oxocyclohexyl electrophiles provides a racemic pathway, often followed by resolution.

Phase-Transfer Alkylation

A robust protocol involves alkylating dimethyl malonate with 3-bromocyclohexanone under phase-transfer catalysis. Conditions include:

  • Catalyst : Tetrabutylammonium bromide (TBAB)

  • Base : 50% NaOH(aq)

  • Solvent : Dichloroethane

  • Temperature : 60°C

  • Yield : 78%

The racemic product is resolved via enzymatic kinetic resolution using Candida antarctica lipase B, achieving 99% ee after recrystallization.

Electrochemical Alkylation

Recent advances utilize electrochemical methods to generate the 3-oxocyclohexyl radical, which couples with dimethyl malonate. Parameters:

  • Electrolyte : LiClO₄ in acetonitrile

  • Electrode : Graphite anode, platinum cathode

  • Current Density : 10 mA/cm²

  • Yield : 62%

This method minimizes byproducts but requires specialized equipment.

Cyclization of Acyclic Precursors

Ring-closing strategies offer an alternative to direct alkylation.

Dieckmann Cyclization

Dimethyl 2-(3-oxopent-4-enyl)malonate undergoes base-mediated cyclization to form the cyclohexanone ring. Optimal conditions:

  • Base : Sodium hydride (NaH) in THF

  • Temperature : Reflux (66°C)

  • Yield : 70%

Stereochemistry is controlled via substrate pre-organization, yielding 85% ee when using a chiral tert-butylsulfinamide directing group.

Analytical and Spectroscopic Data

Critical characterization data for Dimethyl (R)-2-(3-oxocyclohexyl)malonate:

Property Value Source
Molecular Formula C₁₁H₁₆O₅
Molecular Weight 228.24 g/mol
Boiling Point 198–199°C (lit.)
Optical Rotation [α]₂₀^D +34.5° (c = 1.0, CHCl₃)
¹H NMR (CDCl₃) δ 3.70 (s, 6H), 3.15 (m, 1H), 2.45–1.60 (m, 8H)
¹³C NMR (CDCl₃) δ 207.2 (C=O), 169.0/168.5 (COO), 52.4 (OCH₃)

Industrial-Scale Production Considerations

Cost-Effective Racemate Resolution

A pilot-scale process resolves racemic material via diastereomeric salt formation with (1R,2S)-ephedrine. Key metrics:

  • Resolution Efficiency : 92% ee

  • Throughput : 15 kg/batch

  • Purity : >99.5% (HPLC)

Green Chemistry Innovations

Microwave-assisted synthesis reduces reaction times from 48 hours to 30 minutes, while biocatalytic routes using engineered E. coli achieve 95% yield .

Q & A

Q. What are the key synthetic pathways for preparing Dimethyl (R)-2-(3-oxocyclohexyl)malonate, and how can reaction yields be optimized?

The compound is typically synthesized via Michael addition or Knoevenagel condensation. For example, refluxing 2-(3-oxocyclohexyl)-2-cyclohexenone with diethyl methylmalonate in sodium/ethanol yields the product, but with low efficiency (8.4%) . Optimization strategies include:

  • Catalyst Screening : Substituting sodium with Cu(OAc)₂ (50 mol%) improved yields in analogous malonate syntheses (e.g., 50–85% for dimethyl 2-methyl derivatives) .
  • Solvent and Temperature : Elevated temperatures (110°C) and aprotic solvents (e.g., toluene with p-toluenesulfonic acid) enhance reaction rates and yields in malonate condensations .
  • Purification : Silica gel chromatography with gradients like 3% ethyl acetate/heptane effectively isolates the product .

Q. How should researchers validate the structural integrity of Dimethyl (R)-2-(3-oxocyhexyl)malonate?

Methodological validation involves:

  • NMR Spectroscopy : Compare ¹H and ¹³C NMR chemical shifts with reference data. For example, methyl ester protons in malonates typically appear at δ 3.6–3.8 ppm, while cyclohexyl protons show multiplet splitting .
  • HRMS (ESI) : Confirm molecular weight accuracy (e.g., [M+H]⁺ or [M+Na]⁺ peaks within ±2 ppm error) .
  • Melting Point Analysis : Solid derivatives (e.g., 2,4-dinitrophenylhydrazones) provide additional confirmation (e.g., mp 184°C dec for related cyclohexenone adducts) .

Advanced Research Questions

Q. How can stereochemical purity of the (R)-enantiomer be ensured during synthesis?

Enantiomeric control requires:

  • Chiral Catalysts : Use of asymmetric catalysts (e.g., organocatalysts or metal-ligand complexes) in Michael additions to favor the (R)-configuration .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) for HPLC separation of enantiomers .
  • Circular Dichroism (CD) : Verify optical activity post-synthesis to confirm enantiomeric excess .

Q. What computational tools are effective for studying reaction mechanisms involving this compound?

Advanced mechanistic studies leverage:

  • Density Functional Theory (DFT) : Model transition states and energy barriers for key steps (e.g., Michael addition vs. retro-aldol pathways) .
  • Molecular Dynamics Simulations : Predict solvent effects and catalyst-substrate interactions using software like COMSOL Multiphysics .
  • Reaction Pathway Databases : Cross-reference with platforms like PubChem or Reaxys to identify analogous mechanisms .

Q. How should researchers resolve contradictions in experimental data (e.g., low yields vs. high purity)?

Contradictory data analysis involves:

  • Reaction Monitoring : Use in-situ techniques (e.g., FTIR or LC-MS) to detect intermediates or side products .
  • Byproduct Identification : HRMS and GC-MS can reveal competing pathways (e.g., ester hydrolysis or dimerization) .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

Beyond silica chromatography:

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients for high-resolution separation .
  • Crystallization : Optimize solvent polarity (e.g., heptane/ethyl acetate) to obtain single crystals for X-ray diffraction .
  • Membrane Technologies : Explore nanofiltration for scalable purification .

Methodological Notes

  • Data Integrity : Ensure raw spectral data (NMR, HRMS) are archived with metadata (e.g., solvent, temperature) for reproducibility .
  • Ethical Compliance : Adhere to EPA guidelines for handling malonate derivatives, including waste disposal protocols .
  • Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling and process engineering for holistic optimization .

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